p-Métolazone

Vue d'ensemble

Description

Metolazone is a thiazide diuretic (water pill) that reduces the amount of water in the body by increasing the flow of urine . It is used to treat fluid retention (edema) and swelling caused by congestive heart failure, kidney disease, or other medical conditions . Metolazone is also used alone or together with other medicines to treat high blood pressure (hypertension) .

Synthesis Analysis

Metolazone is synthesized through a series of chemical reactions. One method involves the formation of a parenteral formulation of metolazone comprising a lyophilized solid prepared from the sodium salt of metolazone and sodium hydroxide .Molecular Structure Analysis

The crystal structure of metolazone has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . Metolazone crystallizes in space group P -1 (#2) with a = 8.1976 (5), b = 14.4615 (69), c = 16.0993 (86) Å, α = 115.009 (18), β = 90.096 (7), γ = 106.264 (4)°, V = 1644.52 (9) Å .Chemical Reactions Analysis

Metolazone works by inhibiting sodium transport across the epithelium of the renal tubules (mostly in the distal tubules), decreasing sodium reabsorption, and increasing sodium, chloride, and water excretion .Physical And Chemical Properties Analysis

Metolazone is a crystalline solid with a melting point of 252-254°C . It is virtually insoluble in water (0.02 mg/mL), making it challenging to achieve an effective concentration in a volume of water suitable for parenteral administration .Applications De Recherche Scientifique

Prolongation de la durée de vie chez les organismes modèles

La métolazone a été découverte pour réguler à la hausse les chaperons mitochondriaux et prolonger la durée de vie chez Caenorhabditis elegans, un organisme modèle largement utilisé dans la recherche sur le vieillissement . Le composé s'est avéré activer la réponse protéique non pliée mitochondriale (UPRmt), une réponse au stress mitochondrial qui favorise la longévité .

Activation des chaperons mitochondriaux

En plus de ses effets sur la durée de vie, la métolazone a induit spécifiquement l'expression de chaperons mitochondriaux dans la lignée cellulaire HeLa . Cela suggère des applications potentielles dans la recherche liée à la fonction mitochondriale et aux réponses au stress.

Stabilité et dégradation du médicament

La métolazone a fait l'objet de recherches sur la stabilité et la dégradation des médicaments . Deux méthodes chromatographiques robustes et sélectives indiquant la stabilité ont été développées et validées pour la détermination de la métolazone dans la substance médicamenteuse et la forme pharmaceutique en présence de ses produits de dégradation .

Pharmacocinétique

Des études ont été menées pour examiner les caractéristiques pharmacocinétiques de la métolazone chez des sujets sains après des doses uniques et multiples administrées par voie orale . Cette recherche est essentielle pour comprendre comment le médicament est absorbé, distribué, métabolisé et excrété dans l'organisme.

Traitement de l'insuffisance cardiaque congestive et de l'hypertension artérielle

La métolazone est principalement utilisée comme diurétique pour traiter l'insuffisance cardiaque congestive et l'hypertension artérielle . Son mécanisme d'action et son efficacité dans ces applications font l'objet de recherches continues.

Rôle potentiel dans la récupération mitochondriale

L'activation de l'UPRmt par la métolazone suggère des applications potentielles dans la promotion de la récupération de la fusion et de la fission mitochondriales, ainsi que de la réplication de l'ADN mitochondrial . Cela pourrait avoir des implications pour la recherche sur la survie cellulaire dans des conditions de stress mitochondrial.

Mécanisme D'action

Mode of Action

The actions of p-Metolazone result from interference with the renal tubular mechanism of electrolyte reabsorption . It acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This inhibition leads to an increase in the excretion of sodium, chloride, and water in the urine .

Biochemical Pathways

p-Metolazone’s action on the renal tubular mechanism affects the body’s electrolyte balance. By inhibiting sodium reabsorption, it indirectly decreases the amount of water reabsorbed into the bloodstream by the kidney . This action can lead to a decrease in blood volume and an increase in urine volume . Furthermore, p-Metolazone has been shown to upregulate mitochondrial chaperones, which could have implications for cellular longevity .

Pharmacokinetics

The bioavailability of p-Metolazone is approximately 65% . It is minimally metabolized in the kidneys and has an elimination half-life of 14 hours . The drug is primarily excreted in the urine . These properties influence the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) profile, impacting its bioavailability and therapeutic effect .

Result of Action

The primary result of p-Metolazone’s action is diuresis, or increased urine production . This leads to a decrease in blood volume, which can lower blood pressure and prevent excess fluid accumulation in conditions such as congestive heart failure . Additionally, it has been shown to increase the excretion of phosphate and magnesium ions .

Action Environment

The efficacy and stability of p-Metolazone can be influenced by various environmental factors. For instance, renal and heart failure often coexist and contribute to fluid retention . In such cases, p-Metolazone remains active even when the glomerular filtration rate (GFR) is below 30–40 mL/min, giving it a considerable advantage over other thiazide diuretics . Furthermore, the drug’s action can be affected by dietary adjustments and the use of other diuretics .

Safety and Hazards

Metolazone should be handled with care. It is recommended to wear personal protective equipment, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It should be stored in a dry, cool, and well-ventilated place with containers kept tightly closed .

Analyse Biochimique

Biochemical Properties

p-Metolazone works by inhibiting sodium transport across the epithelium of the renal tubules, mostly in the distal tubules . This action decreases sodium reabsorption, and increases sodium, chloride, and water excretion . The inhibition of sodium transport is a key biochemical reaction that p-Metolazone is involved in.

Cellular Effects

p-Metolazone has significant effects on various types of cells, particularly those in the kidneys. By inhibiting sodium transport in renal tubules, it influences cell function by altering ion balance and fluid volume . This can impact cell signaling pathways and cellular metabolism, particularly pathways involved in ion transport and fluid balance.

Molecular Mechanism

The molecular mechanism of p-Metolazone involves its interaction with renal tubular cells. It acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule . This interference with the renal tubular mechanism of electrolyte reabsorption is how p-Metolazone exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Metolazone can change over time. For instance, a pharmacokinetic study showed that the AUC and Cmax of p-Metolazone showed dose proportionality after a single dose . This indicates that the drug’s effects can vary based on dosage and timing.

Dosage Effects in Animal Models

While specific studies on the dosage effects of p-Metolazone in animal models are limited, pharmacokinetic studies in humans have shown dose proportionality . This suggests that similar effects might be observed in animal models, with varying effects based on the dosage of p-Metolazone administered.

Metabolic Pathways

p-Metolazone is involved in the metabolic pathway related to sodium transport in the kidneys . It interacts with the epithelial cells of the renal tubules to inhibit sodium reabsorption, which in turn affects the metabolic flux of sodium and other ions.

Transport and Distribution

p-Metolazone is primarily transported and distributed within the body via the bloodstream. After oral administration, it is absorbed and then distributed to its site of action in the kidneys . Here, it interacts with the cells of the renal tubules to exert its diuretic effect.

Subcellular Localization

The subcellular localization of p-Metolazone is primarily at the renal tubules in the kidneys, where it acts to inhibit sodium reabsorption . This localization is crucial for its function as a diuretic, as it allows p-Metolazone to directly interact with the cells and structures involved in sodium transport and fluid balance.

Propriétés

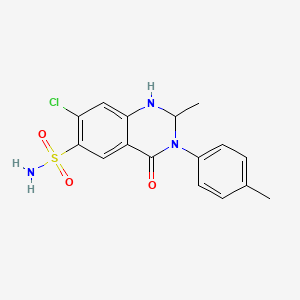

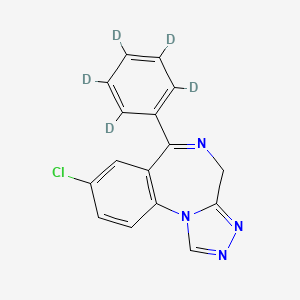

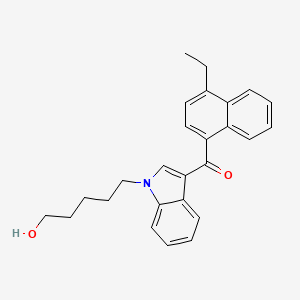

IUPAC Name |

7-chloro-2-methyl-3-(4-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-9-3-5-11(6-4-9)20-10(2)19-14-8-13(17)15(24(18,22)23)7-12(14)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRXBEQHWXLTOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=C(C=C3)C)S(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28508-63-6 | |

| Record name | p-Metolazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028508636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | P-METOLAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883J1AF03V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B580044.png)